molecular formula C21H20N2O2 B11340103 N-(4-methylbenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

N-(4-methylbenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

Cat. No.: B11340103
M. Wt: 332.4 g/mol
InChI Key: IRPNWWOAKLZWBN-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, a pyridin-2-yl group, and a 4-methylphenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE typically involves the reaction of 4-methylbenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired amide product. The reaction conditions are mild and do not require the use of metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and pyridin-2-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H20N2O2/c1-17-10-12-18(13-11-17)15-23(20-9-5-6-14-22-20)21(24)16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3

InChI Key

IRPNWWOAKLZWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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